

In Vitro Efficacy of Pemetrexed: A Comparative Analysis Across Diverse Cancer Cell Lines

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Compound of Interest

Compound Name: Pemetrexed Disodium

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This guide provides an objective in vitro comparison of the efficacy of Pemetrexed, a multi-targeted antifolate chemotherapy agent, across a spectrum of cancer cell lines. The data presented herein, including IC50 values, apoptosis rates, and cell viability metrics, is intended to serve as a valuable resource for researchers investigating the therapeutic potential of Pemetrexed and for professionals involved in the drug development process. Detailed experimental protocols for the key assays cited are also provided to ensure reproducibility and facilitate further investigation.

Data Presentation: Quantitative Comparison of Pemetrexed Efficacy

The in vitro efficacy of Pemetrexed varies significantly across different cancer cell lines, reflecting the diverse molecular landscapes of these malignancies. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, as well as apoptosis and cell viability data for Pemetrexed in non-small cell lung cancer (NSCLC), mesothelioma, breast cancer, and gastric cancer cell lines.

Table 1: IC50 Values of Pemetrexed in Various Cancer Cell Lines

Cancer Type	Cell Line	IC50 (μM)	Incubation Time (h)	Assay Method
NSCLC	A549	0.1245 ± 0.02606[1]	48	CCK-8
A549	1.861[2]	48	MTT	
H1299	>5	72	SRB	
PC9	0.0766 ± 0.0315[1]	72	CCK-8	
NCI-H460	Data not available	-	-	
NCI-H2228	Data not available	-	-	
NCI-H3122	Data not available	-	-	
Calu-6	Data not available	-	-	
H292	Data not available	-	-	
H322	Data not available	-	-	
Mesothelioma	MSTO-211H	0.0318[3]	72	WST-8
H2373	Data not available	-	-	
H2452	0.004 (parental)	72	Clonogenic Assay	
TCC-MESO-2	0.0323[3]	72	WST-8	
H28	0.25 (IC90)	-	Clonogenic Assay	

H226	0.2 (IC90)	-	Clonogenic Assay	
Breast Cancer	MCF-7	0.11 ± 0.06	-	CCK-8
Gastric Cancer	SNU-1	0.036	72	-
SNU-16	0.017	72	-	
SNU-601	0.036	72	-	
SNU-484	Data not available	-	-	
SNU-638	Data not available	-	-	
SNU-668	Data not available	-	-	
SNU-5	10.7	72	-	
SNU-620	>50	72	-	

Table 2: Apoptosis and Cell Viability Data for Pemetrexed-Treated Cancer Cell Lines

Cancer Type	Cell Line	Pemetrexed Conc. (μM)	Incubation Time (h)	Apoptosis Rate (%)	Cell Viability (%)	Assay Method
NSCLC	A549	1	48	14.4 (Late Apoptosis)	~60	Annexin V-PE/PI
A549	2	24	Increased Annexin V positive cells	Decreased	Annexin V-PI, MTT	
H1299	1	48	Increased apoptotic cells	-	TUNEL	
Mesothelioma	MSTO-211H	2	24	Increased Annexin V positive cells	Decreased	Annexin V-PI, MTT

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to ensure the reproducibility of the presented data and to assist researchers in designing their own in vitro studies.

Cell Viability and Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Treat cells with serial dilutions of Pemetrexed and incubate for the desired exposure time (e.g., 72 hours).

- **Cell Fixation:** Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
- **Staining:** Wash the plates five times with deionized water and allow them to air dry. Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
- **Washing:** Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.
- **Solubilization and Absorbance Measurement:** Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.

2. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Plate cells in a 96-well plate at a suitable density and incubate overnight.
- **Compound Treatment:** Add various concentrations of Pemetrexed to the wells and incubate for 72 hours.
- **MTT Addition:** Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.

3. Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is a sensitive colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

- **Cell Seeding:** Dispense 100 µL of cell suspension into a 96-well plate and pre-incubate for 24 hours.

- **Compound Treatment:** Add 10 μ L of various concentrations of Pemetrexed to the plate.
- **Incubation:** Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours).
- **CCK-8 Addition:** Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours.
- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay

Annexin V-PI Staining

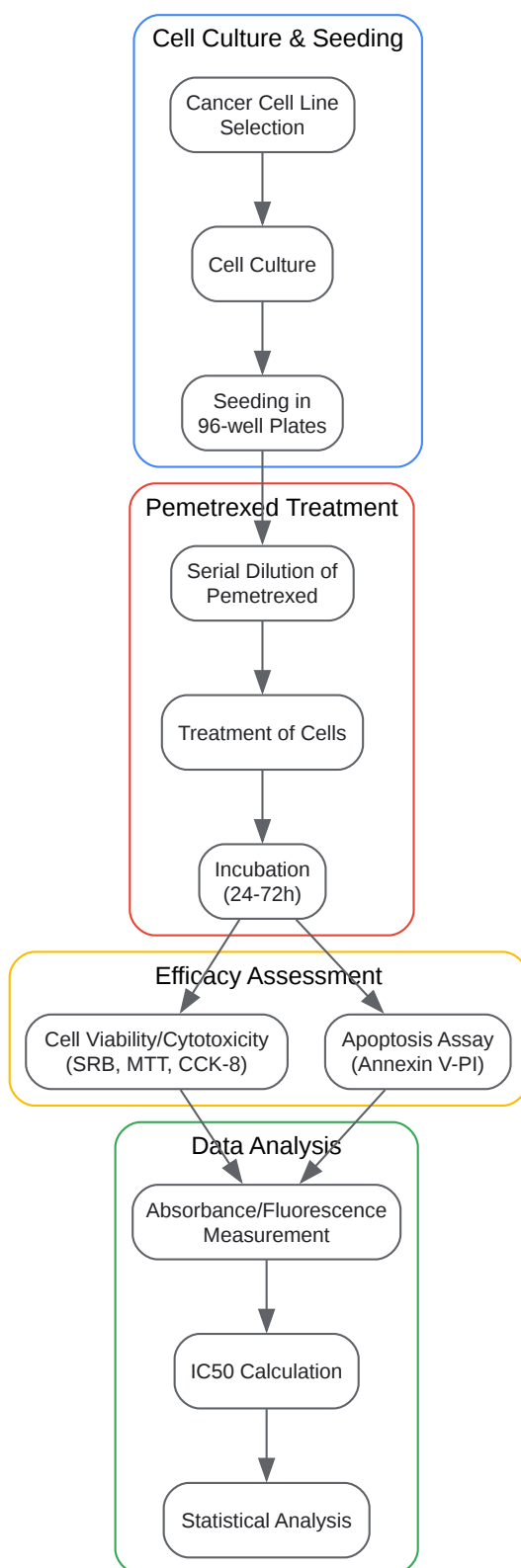
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

- **Cell Treatment:** Treat cells with the desired concentrations of Pemetrexed for the specified time.
- **Cell Harvesting:** Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
- **Staining:** Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
- **Incubation:** Incubate the cells at room temperature for 15 minutes in the dark.
- **Analysis:** Add 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible. Healthy cells are Annexin V and PI negative, cells in early apoptosis are Annexin V positive and PI negative, and cells in late apoptosis or necrosis are both Annexin V and PI positive.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of Pemetrexed.

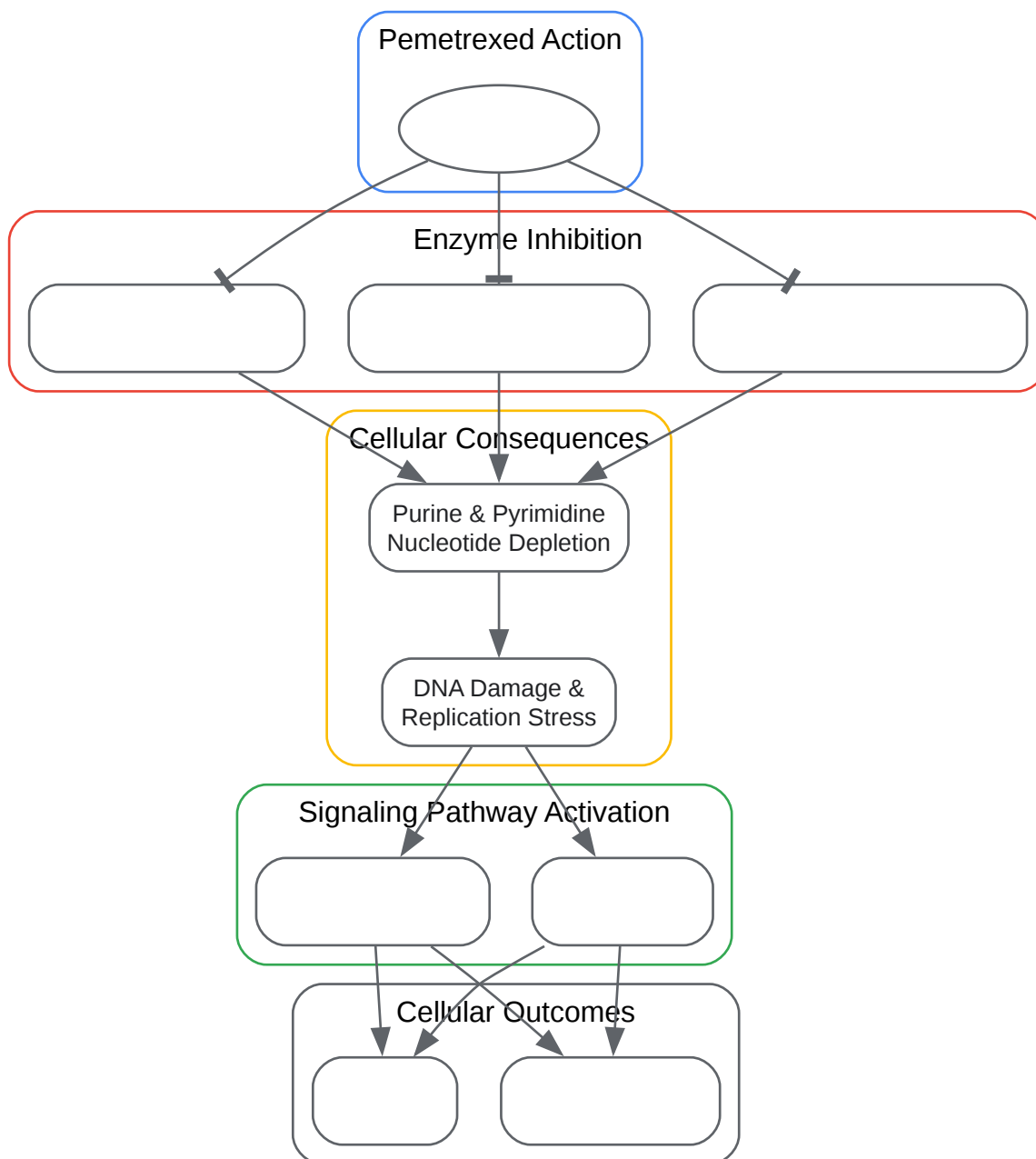


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Caption: Experimental workflow for in vitro Pemetrexed efficacy assessment.

Signaling Pathways Affected by Pemetrexed

Pemetrexed exerts its cytotoxic effects by targeting key enzymes in folate metabolism, leading to the disruption of DNA and RNA synthesis. This, in turn, activates downstream signaling pathways that culminate in cell cycle arrest and apoptosis. The diagram below illustrates the primary signaling pathways affected by Pemetrexed.



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Caption: Key signaling pathways modulated by Pemetrexed.

Pemetrexed inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), leading to the depletion of nucleotide pools and subsequent DNA damage. This damage activates the Ataxia-Telangiectasia Mutated (ATM)/p53 signaling pathway, a critical regulator of the cellular response to DNA damage, which can induce both apoptosis and cell cycle arrest. Additionally, Pemetrexed has been shown to cause a deregulated activation of the Akt signaling pathway, which also contributes to S-phase arrest and apoptosis. The interplay of these pathways ultimately determines the sensitivity of a given cancer cell line to Pemetrexed treatment.

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